molecular formula C15H21N5O4S B11512961 Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate

Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B11512961
M. Wt: 367.4 g/mol
InChI Key: CJMDFPWXRRTBSV-UHFFFAOYSA-N
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Description

Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolopyrimidines typically involves the annulation of pyrimidine moiety to a triazole ring or vice versa. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .

Industrial Production Methods

Industrial production of such compounds often employs microwave-mediated, catalyst-free synthesis methods. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Fuming nitric acid

    Reduction: Hydrogen gas with Raney nickel

    Substitution: Chloroacetaldehyde, 1-chloropropan-2-one

Major Products

The major products formed from these reactions include various triazolopyrimidine derivatives, which are often used as intermediates in further chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate is unique due to its sulfonyl group, which enhances its biological activity and functional group tolerance. This makes it a valuable compound in medicinal chemistry and material sciences .

Properties

Molecular Formula

C15H21N5O4S

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 1-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H21N5O4S/c1-4-24-13(21)12-5-7-19(8-6-12)25(22,23)15-17-14-16-10(2)9-11(3)20(14)18-15/h9,12H,4-8H2,1-3H3

InChI Key

CJMDFPWXRRTBSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C

Origin of Product

United States

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